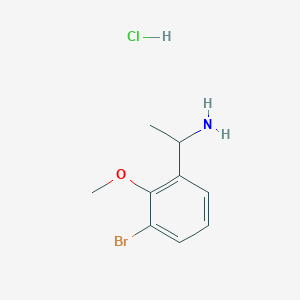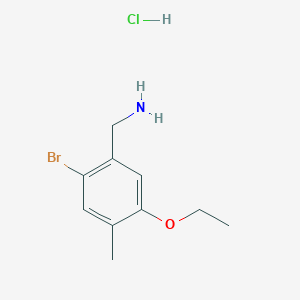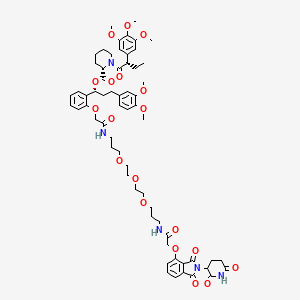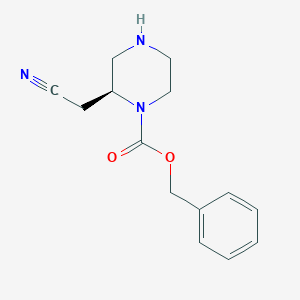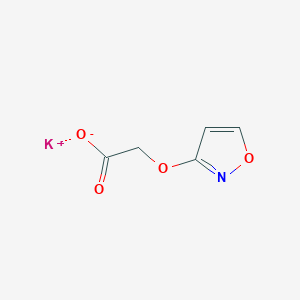
Potassium 2-(1,2-oxazol-3-yloxy)acetate
Overview
Description
Potassium 2-(1,2-oxazol-3-yloxy)acetate is a chemical compound with the CAS Number: 1803599-40-7 . Its molecular weight is 181.19 and its molecular formula is C5H4KNO4 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for Potassium 2-(1,2-oxazol-3-yloxy)acetate is 1S/C5H5NO4.K/c7-5(8)3-9-4-1-2-10-6-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 . The InChI key is NUFSZBJCKJWCKA-UHFFFAOYSA-M .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
Potassium 2-(1,2-oxazol-3-yloxy)acetate derivatives have been studied for their antimicrobial properties. The oxazole ring, a core structure in this compound, is known to be effective against a range of bacteria and fungi. Researchers have synthesized various derivatives to examine their potential against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans .
Neuroscience: Neuroprotective Agents
Research into neuroprotective agents has included oxazole derivatives due to their potential to protect neural tissue from damage. Potassium 2-(1,2-oxazol-3-yloxy)acetate may contribute to the development of treatments for neurodegenerative diseases.
Each of these applications leverages the unique chemical structure of Potassium 2-(1,2-oxazol-3-yloxy)acetate, demonstrating its versatility and potential across different scientific disciplines. The ongoing research in these areas continues to uncover new possibilities for this compound .
Safety and Hazards
properties
IUPAC Name |
potassium;2-(1,2-oxazol-3-yloxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4.K/c7-5(8)3-9-4-1-2-10-6-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFSZBJCKJWCKA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1OCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-(1,2-oxazol-3-yloxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



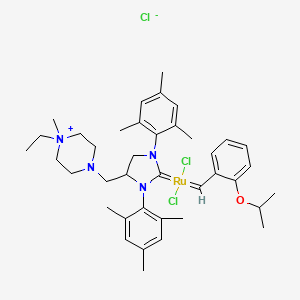
![2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1449479.png)
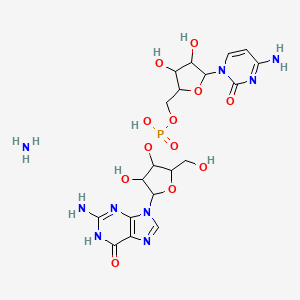
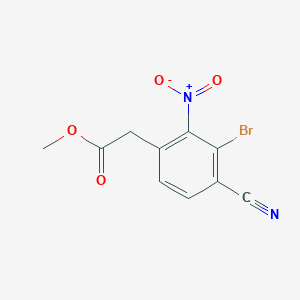

![6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one](/img/structure/B1449488.png)
![2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B1449491.png)
![6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1449493.png)
